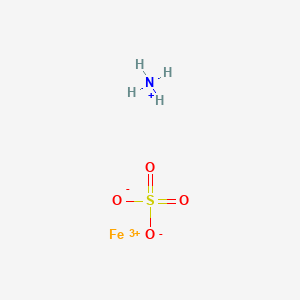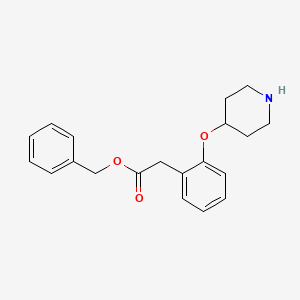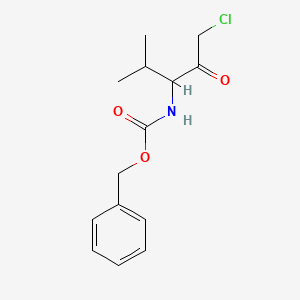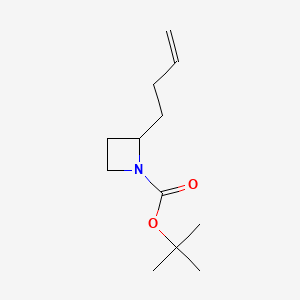
Azanium;iron(3+);sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a pale violet crystalline solid that is soluble in water. This compound is widely used in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium iron(III) sulfate can be synthesized through the reaction of iron(III) chloride with ammonium sulfate in an aqueous solution. The reaction proceeds as follows: \[ FeCl_3 + (NH_4)_2SO_4 + 12H_2O \rightarrow FeNH_4(SO_4)_2 \cdot 12H_2O + 3HCl \]
Industrial Production Methods: In industrial settings, ammonium iron(III) sulfate is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium iron(III) sulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Ammonium iron(III) sulfate can act as an oxidizing agent in reactions with reducing agents.
Reduction: It can be reduced to iron(II) sulfate under specific conditions.
Substitution: It can undergo substitution reactions with other anions in solution.
Major Products Formed:
Oxidation: Products include oxidized forms of the reactants.
Reduction: Iron(II) sulfate is a common product of reduction reactions.
Substitution: Various substituted ammonium salts can be formed.
Applications De Recherche Scientifique
Ammonium iron(III) sulfate is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: It is employed in biological studies to investigate the effects of iron on biological systems.
Medicine: It is used in medical research to study its potential therapeutic effects.
Industry: It is utilized in industrial processes, such as water treatment and as a mordant in dyeing fabrics.
Mécanisme D'action
The mechanism by which ammonium iron(III) sulfate exerts its effects involves its ability to interact with biological molecules and pathways. It can bind to proteins and enzymes, affecting their activity and function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ferric chloride (FeCl3)
Ferric nitrate (Fe(NO3)3)
Iron(III) sulfate (Fe2(SO4)3)
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Formule moléculaire |
FeH4NO4S+2 |
|---|---|
Poids moléculaire |
169.95 g/mol |
Nom IUPAC |
azanium;iron(3+);sulfate |
InChI |
InChI=1S/Fe.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+3;;/p-1 |
Clé InChI |
YCOBRFCKGHBIOI-UHFFFAOYSA-M |
SMILES canonique |
[NH4+].[O-]S(=O)(=O)[O-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)




![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)


![Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate](/img/structure/B15360072.png)
![tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate](/img/structure/B15360078.png)
![8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B15360096.png)

![[4-[2-(1,18-Dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B15360104.png)
